1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-tert-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4/c1-6-13-8(11)7-5-12-15(9(7)14-6)10(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXLYBQKVAZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)(C)C)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-methyl-1H-pyrazole with tert-butyl isocyanide in the presence of a base can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has garnered attention for its potential as a therapeutic agent. Research indicates that it may exhibit:
- Antiviral Properties : Studies are investigating its efficacy against various viral infections.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation, making it a candidate for cancer treatment.
- Antimicrobial Effects : The compound has shown promise in combating bacterial infections.
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which modulate their activity and influence cellular signaling pathways .
Biological Research
In biological studies, this compound serves as a scaffold for developing new drugs. Its structural characteristics allow for modifications that can enhance its biological activity. Researchers are exploring its role in:
- Drug Development : As a lead compound for synthesizing derivatives with improved pharmacological profiles.
- Biochemical Assays : Utilized in assays to understand enzyme kinetics and interactions with biomolecules.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization Reactions : Involving precursors like 4-chloro-3-methyl-1H-pyrazole and tert-butyl isocyanide under basic conditions.
- Substitution Reactions : The chloro group can be replaced with various nucleophiles to create derivatives with distinct properties.
This versatility makes it an essential building block in organic synthesis and materials science .
Industrial Applications
Beyond its research applications, the compound is also relevant in industrial contexts:
- Material Science : Used in the development of new materials due to its unique chemical properties.
- Chemical Processes : Acts as an intermediate in the synthesis of other complex compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further exploration into its mechanism of action could lead to new cancer therapies.
Case Study 2: Antiviral Research
In another research project, the compound was evaluated for antiviral activity against specific viruses. The results showed promising activity, warranting further investigation into its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (CAS 1240528-60-2)
- Structure : Features a tert-butyl group at position 1 and a chlorine atom at position 6 (vs. position 4 in the target compound).
- Properties : Molecular formula C₉H₁₃ClN₄, molar mass 212.66. The 6-chloro substituent may reduce reactivity compared to the 4-chloro isomer due to electronic and steric differences in the pyrimidine ring .
- Applications : Likely serves as an intermediate for further derivatization, though its biological activity remains unexplored in the provided evidence.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Contains a chloromethyl group at position 6 and a methyl group at position 1 (vs. tert-butyl at position 1 and methyl at position 6 in the target compound).
- Synthesis: Prepared via a two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, highlighting the versatility of pyrazolopyrimidines for functional group interconversion .
- Reactivity : The chloromethyl group enables nucleophilic substitutions (e.g., with amines or thiols), making it a key intermediate for bioactive derivatives .
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2005389-35-3)
- Structure : Substituted with a trifluoromethyl group at position 6 and an ethyl group at position 1.
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound .
- Applications : Fluorinated analogs are often explored for improved pharmacokinetic profiles in drug discovery.
Data Tables
Table 1. Structural and Physicochemical Comparison of Selected Pyrazolopyrimidines
Biological Activity
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structure and functional properties have garnered attention in various fields of biological research, particularly in cancer therapy, antimicrobial activity, and enzyme inhibition. This article reviews the biological activities associated with this compound, presenting data from recent studies and synthesizing findings from diverse sources.
- Molecular Formula : C10H13ClN4
- Molecular Weight : 224.69 g/mol
- CAS Number : 1094418-20-8
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For instance, it has been shown to inhibit key enzymes involved in cancer cell proliferation and survival mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The half-maximal cytotoxic concentration (CC50) values for these compounds were significantly lower than those of standard chemotherapeutics like fluorouracil and cisplatin, indicating a promising therapeutic index .
Table 1: Cytotoxicity Data of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | CC50 (µM) | Reference Drug | CC50 (µM) |
|---|---|---|---|---|
| 1-tert-butyl-4-chloro-6-methyl | A549 | 58.4 | Fluorouracil | 381.2 |
| MCF7 | 47.2 | Cisplatin | 47.2 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidines exhibit activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes .
Enzyme Inhibition
This compound shows promise as an inhibitor of several enzymes linked to disease processes:
- Carbonyl Reductase 1 (CBR1) : A study identified this compound as a potential inhibitor of CBR1, which is involved in drug metabolism and signaling pathways relevant to cancer and other diseases .
- VEGFR Inhibition : Some derivatives have been shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Cancer Therapy : A study reported the successful application of pyrazolo[3,4-d]pyrimidine derivatives in reducing tumor size in xenograft models of breast cancer when administered alongside traditional chemotherapy .
- Infection Control : Another investigation highlighted the effectiveness of these compounds against drug-resistant bacterial strains, suggesting their potential role in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What synthetic methods are typically employed for preparing 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions , using tert-butyl-substituted boronic acids and halogenated pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Coupling agents : 4-Chlorophenylboronic acid or analogs, with Na₂CO₃ as a base in aqueous/organic solvent systems (e.g., DME/H₂O) .
- Purification : Flash column chromatography (e.g., 4→15% MeOH in CH₂Cl₂) followed by preparative reverse-phase HPLC for high-purity isolation .
- Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 8.29 ppm for aromatic protons) and HRMS (e.g., [M+H]+ calculated: 428.1182) .
Q. How is the structural characterization of pyrazolo[3,4-d]pyrimidine derivatives performed?
- Techniques :
- NMR spectroscopy : Distinct chemical shifts for tert-butyl groups (δ 1.4–1.6 ppm) and pyrazolo[3,4-d]pyrimidine protons (δ 7.5–8.3 ppm) .
- Mass spectrometry : HRMS (ESI) validates molecular formulas (e.g., C₁₇H₁₇F₃N₅O₅ for trifluoromethyl derivatives) .
- X-ray crystallography : For crystalline derivatives, SHELX software is widely used for structure refinement .
Q. What safety precautions are recommended when handling chlorinated pyrazolo[3,4-d]pyrimidine compounds?
- Protocols :
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in fume hoods due to potential respiratory irritants .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reactions be optimized for pyrazolo[3,4-d]pyrimidine synthesis?
- Optimization strategies :
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) improves coupling efficiency .
- Solvent systems : Polar aprotic solvents (DMF, NMP) enhance solubility of boronic acid derivatives .
- Temperature control : Reactions at 80–100°C for 2–4 hours balance yield and side-product formation .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Approaches :
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., cytochrome P450 assays) .
- Formulation adjustments : Use surfactants like Tween 80 (10% in sterile water) to enhance solubility for oral administration in mouse models .
- Dose optimization : Adjust dosing regimens (e.g., 25 mg/kg/day for 5 days) to balance efficacy and toxicity .
Q. What experimental designs are critical for in vivo efficacy studies of antiparasitic pyrazolo[3,4-d]pyrimidines?
- Key considerations :
- Animal models : Use Swiss Webster mice infected with Trypanosoma cruzi (10⁴ blood trypomastigotes) to evaluate parasitemia reduction .
- Endpoint metrics : Measure CC₅₀ (cytotoxicity) and survival rates (83% survival reported for compound 44) .
- Control groups : Include infected untreated and reference drug (e.g., benznidazole) cohorts for comparative analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
